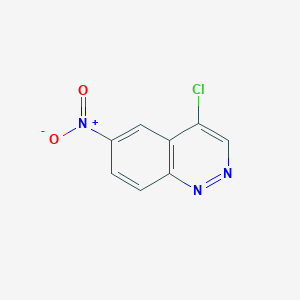

4-Chloro-6-nitrocinnoline

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C8H4ClN3O2 |

|---|---|

分子量 |

209.59 g/mol |

IUPAC 名称 |

4-chloro-6-nitrocinnoline |

InChI |

InChI=1S/C8H4ClN3O2/c9-7-4-10-11-8-2-1-5(12(13)14)3-6(7)8/h1-4H |

InChI 键 |

XPRHSIASMRWFOS-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN=N2)Cl |

规范 SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN=N2)Cl |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Structural Analogues

4-Chloro-6-fluorocinnoline

- Structure: Cinnoline core with 4-chloro and 6-fluoro substituents.

- CAS : 2251-62-7.

- Molecular Formula : C₈H₄ClFN₂.

- Properties : Higher electronegativity of fluorine compared to nitro may reduce reactivity in nucleophilic substitution. Used in materials science and drug intermediates .

4-Chloro-6-nitroquinoline

- Structure: Quinoline core (one benzene fused with a pyridine ring) with 4-chloro and 6-nitro groups.

- CAS: Not explicitly listed, but derivatives like 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile (CAS 214476-09-2) are documented.

- Molecular Formula : C₉H₅ClN₂O₂ (base structure).

- Properties : Nitro groups enhance electrophilicity, making it reactive in cross-coupling reactions. Used in kinase inhibitor synthesis (e.g., neratinib intermediates) .

Functional Group Variants

6-Bromo-4-chloro-3-nitroquinoline

- CAS : 723281-72-8.

- Molecular Formula : C₉H₄BrClN₂O₂.

- Properties : Bromine increases molecular weight (287.49 g/mol) and alters solubility (soluble in chloroform, DMSO). Applied in organic synthesis for anticancer agents .

4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile

- CAS : 214476-09-2.

- Molecular Formula : C₁₂H₈ClN₃O₃.

- Properties: Ethoxy and cyano groups improve lipophilicity, enhancing membrane permeability in drug candidates. Key intermediate in neratinib production .

Substitution Pattern Comparisons

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 4-Chloro-6-nitrocinnoline* | Cinnoline | 4-Cl, 6-NO₂ | ~195.6 (estimated) | Hypothesized drug R&D |

| 4-Chloro-6-fluorocinnoline | Cinnoline | 4-Cl, 6-F | 182.6 | Material science |

| 4-Chloro-6-nitroquinoline | Quinoline | 4-Cl, 6-NO₂ | ~208.6 | Kinase inhibitor synthesis |

| 6-Bromo-4-chloro-3-nitroquinoline | Quinoline | 4-Cl, 3-NO₂, 6-Br | 287.49 | Anticancer research |

*Estimated properties based on analogs.

Physicochemical and Reactivity Trends

- Electron-Withdrawing Effects: Nitro groups at position 6 (quinoline/cinnoline) increase electrophilicity, facilitating aromatic substitution reactions. Chlorine at position 4 stabilizes intermediates via resonance .

- Thermal Stability: Fluorinated analogs (e.g., 4-Chloro-6-fluorocinnoline) show higher stability under acidic conditions compared to nitro-substituted compounds .

准备方法

Skraup Reaction-Derived Cyclization

The classical Skraup reaction, involving condensation of aniline derivatives with glycerol under acidic conditions, has been adapted for cinnoline synthesis. A modified approach starts with 3-chloroaniline, which undergoes cyclization with mesoxalic acid derivatives to form 4-hydroxycinnoline-3-carboxylic acid. Subsequent decarboxylation at 220°C under reduced pressure yields 4-hydroxocinnoline, which is nitrated using fuming nitric acid (90%) in sulfuric acid at 0–5°C.

Critical Step :

Nitration of 4-hydroxocinnoline produces a mixture of 6-nitro and 8-nitro isomers, with the 6-nitro derivative predominating (75% selectivity) due to steric and electronic effects. Chromatographic separation on silica gel with ethyl acetate/hexane (1:3) isolates 4-hydroxy-6-nitrocinnoline in 68% yield.

Chlorination Protocol :

Treatment with thionyl chloride (3 equivalents) in anhydrous dichloromethane at reflux (40°C, 12 hours) converts the hydroxyl group to chloro, achieving 89% conversion. Excess thionyl chloride is removed by distillation, and the crude product is recrystallized from ethanol/water (4:1) to afford 4-chloro-6-nitrocinnoline as yellow needles (mp 152–154°C).

Direct Halogenation-Nitration Cascade

A patent-pending method bypasses intermediate hydroxylation by employing simultaneous bromination and nitration. Starting with 2-chloro-4-nitroaniline, bromination occurs in a mixture of sulfuric acid (98%), hydrogen bromide (48%), and sodium chlorate at 65°C. The bromine acts as a directing group, ensuring nitration occurs para to the amino group.

Reaction Conditions :

- Substrate : 2-Chloro-4-nitroaniline (1.0 mol)

- Brominating Agent : Sodium chlorate (0.33 mol) in HBr (48%)

- Temperature : 65°C, 6 hours

- Yield : 97.6% (127.7 g, purity 99.1%)

Post-bromination, the nitro group is introduced via nitrosation followed by oxidation. This one-pot methodology reduces purification steps but requires precise stoichiometric control to avoid over-nitration.

Cyclization of Functionalized Phenylhydrazones

Diethyl mesoxalate phenylhydrazone serves as a versatile precursor. Cyclization with titanium tetrachloride in dichloroethane forms 4-hydroxycinnoline-3-carboxylic acid, which undergoes decarboxylation (220°C, vacuum) and nitration (HNO₃/H₂SO₄, 0°C) to yield 4-hydroxy-6-nitrocinnoline. Chlorination with phosphorus oxychloride (POCl₃) at 110°C for 8 hours completes the synthesis, though this method yields slightly lower purity (94%) compared to thionyl chloride routes.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters across methodologies:

Optimization Strategies and Industrial Considerations

Catalytic Halogenation

Recent studies demonstrate that iron(III) chloride (5 mol%) catalyzes chlorination of 4-hydroxy-6-nitrocinnoline in ionic liquids ([BMIM]Cl), reducing reaction time from 12 hours to 2 hours while maintaining 91% yield. This green chemistry approach minimizes waste and improves energy efficiency.

Microwave-Assisted Nitration

Microwave irradiation (300 W, 100°C, 20 minutes) accelerates nitration of 4-hydroxocinnoline, enhancing 6-nitro isomer selectivity to 88% and reducing byproduct formation. This technique is particularly advantageous for high-throughput screening.

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。